PF-04628935

Catalog No.
S539112
CAS No.
M.F
C24H26ClN7OS
M. Wt
496.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04628935

Product Name

PF-04628935

IUPAC Name

1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone

Molecular Formula

C24H26ClN7OS

Molecular Weight

496.0 g/mol

InChI

InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3

InChI Key

MTDYDDJVCIHZKH-UHFFFAOYSA-N

SMILES

CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl

Solubility

Soluble in DMSO

Synonyms

PF-04628935; PF04628935; PF 04628935; PF-4628935; PF4628935; PF 4628935.

Canonical SMILES

CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl

Description

The exact mass of the compound 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone is 495.1608 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Current Information Availability:

Potential Research Areas:

The structure of the molecule suggests several potential areas for scientific research. Here are some possibilities:

  • Medicinal Chemistry: The molecule's structure incorporates several functional groups commonly found in bioactive molecules. Research could explore potential uses as a therapeutic agent, focusing on its interactions with biological targets ().
  • Material Science: The molecule's combination of aromatic rings and heterocyclic groups might be of interest for research in material science, potentially for applications in catalysis or sensor design ().

PF-04628935 is a chemical compound identified by the CAS number 1383719-97-8. It is recognized as a potent antagonist and inverse agonist of the growth hormone secretagogue receptor 1a, commonly known as the ghrelin receptor. This receptor plays a significant role in regulating appetite, energy homeostasis, and growth hormone release. The compound exhibits a high binding affinity, characterized by an IC50 value of approximately 4 nanomolar, indicating its effectiveness in inhibiting receptor activity .

Associated with PF-04628935 involve its binding to the receptor's active site, leading to a conformational change that results in decreased receptor activity. This mechanism is crucial for understanding its potential therapeutic applications in conditions related to appetite regulation and metabolic disorders .

The biological activity of PF-04628935 is centered around its role in modulating the effects of ghrelin. By antagonizing the growth hormone secretagogue receptor 1a, PF-04628935 can effectively reduce ghrelin-mediated effects such as increased food intake and growth hormone release. Studies have indicated that this compound may play a role in weight management and metabolic syndrome treatment by altering energy balance and appetite regulation . Additionally, its inverse agonist properties suggest that it may also stabilize the receptor in an inactive state, further diminishing ghrelin's physiological effects.

The synthesis of PF-04628935 involves several steps typical for complex organic compounds. While specific synthetic routes are proprietary to manufacturers, general methods include:

  • Starting Materials: The synthesis begins with readily available organic precursors.
  • Reactions: Key reactions may include coupling reactions, cyclization processes, and functional group modifications to build the core structure of PF-04628935.
  • Purification: After synthesis, purification techniques such as chromatography are employed to isolate the desired compound from by-products.

The precise details of these methods are often protected due to their commercial significance but typically involve standard organic chemistry techniques .

PF-04628935 has potential applications primarily in the field of pharmacology and therapeutic development. Its ability to modulate appetite and growth hormone release makes it a candidate for:

  • Obesity Treatment: By antagonizing ghrelin's effects, PF-04628935 could aid in weight loss strategies.
  • Metabolic Disorders: It may be useful in managing conditions like metabolic syndrome where ghrelin signaling is dysregulated.
  • Research Tool: As a selective antagonist of the growth hormone secretagogue receptor 1a, it serves as a valuable tool for studying ghrelin's physiological roles in various biological contexts .

Interaction studies involving PF-04628935 focus on its binding affinity and efficacy against various ligands at the growth hormone secretagogue receptor 1a. These studies typically assess:

  • Binding Affinity: Evaluating how well PF-04628935 competes with ghrelin for receptor binding.
  • Functional Assays: Testing its ability to inhibit ghrelin-induced signaling pathways in cell-based assays.
  • In Vivo Studies: Investigating its effects on appetite regulation and growth hormone levels in animal models.

Such studies are crucial for elucidating the pharmacodynamics of PF-04628935 and its potential therapeutic benefits .

PF-04628935 shares structural and functional similarities with several other compounds that target the growth hormone secretagogue receptor 1a or related pathways. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionIC50 (nM)Unique Features
PF-05190457Antagonist~10Selective for growth hormone release
JMV 2959Agonist~5Promotes appetite
LY 444711Antagonist~20Non-selective across receptors
GHRP-6Agonist~50Peptide-based ghrelin mimetic

PF-04628935 stands out due to its potent antagonistic action with a significantly lower IC50 compared to some similar compounds, making it particularly effective in inhibiting ghrelin's physiological effects while being selective for the growth hormone secretagogue receptor 1a .

Molecular Formula and Mass Spectrometry Analysis

PF-04628935 possesses the molecular formula C₂₄H₂₆ClN₇OS, representing a complex organic compound containing 24 carbon atoms, 26 hydrogen atoms, one chlorine atom, seven nitrogen atoms, one oxygen atom, and one sulfur atom [1] [2] [3]. The compound exhibits a molecular weight of 496.03 grams per mole as determined through high-resolution mass spectrometry analysis [1] [4] [5].

Mass spectrometry studies have confirmed the molecular ion peak at m/z 496.03, consistent with the theoretical molecular weight [24]. The fragmentation pattern observed in mass spectrometry analysis shows characteristic peaks that align with the proposed molecular structure, providing confirmation of the compound's identity [24]. The elemental analysis data reveals a carbon content of 58.11%, hydrogen content of 5.28%, chlorine content of 7.15%, nitrogen content of 19.77%, oxygen content of 3.23%, and sulfur content of 6.46% [4] [24].

PropertyValueReference
Molecular FormulaC₂₄H₂₆ClN₇OS [1] [2] [3]
Molecular Weight496.03 g/mol [1] [4] [5]
Carbon Content58.11% [4] [24]
Hydrogen Content5.28% [4] [24]
Nitrogen Content19.77% [4] [24]

Three-Dimensional Structural Configuration

The three-dimensional structure of PF-04628935 features a spirocyclic piperidine-azetidine scaffold as its central architectural framework [5] [7]. The compound's Chemical Abstracts Service number is 1383719-97-8, and its International Union of Pure and Applied Chemistry name is 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone [2] [3] [8].

The molecular geometry incorporates several distinct structural elements including a chlorinated aromatic ring system substituted with a triazole moiety, a spirocyclic core containing both piperidine and azetidine rings, and a methylimidazothiazole heterocyclic system [3] [5]. The International Chemical Identifier key for this compound is MTDYDDJVCIHZKH-UHFFFAOYSA-N, providing a unique digital fingerprint for structural databases [3] [7].

The canonical Simplified Molecular Input Line Entry System representation demonstrates the complex connectivity: CC1=CN2C=C(CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl)N=C2S1 [3] [5]. This representation reveals the intricate bonding patterns and stereochemical arrangements within the molecular framework.

Physical Properties and Appearance

Solubility Profile

PF-04628935 demonstrates varying solubility characteristics across different organic solvents [1] [7] [24]. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations up to 50 millimolar or approximately 24.8 milligrams per milliliter with clear solution formation [7] [24]. In ethanol, the compound shows moderate solubility with a maximum concentration of 20 millimolar or approximately 9.92 milligrams per milliliter [7] [24].

The compound displays limited aqueous solubility, characteristic of its lipophilic nature due to the extensive aromatic and heterocyclic ring systems [1] [9]. The solubility profile indicates that dimethyl sulfoxide serves as the preferred solvent for preparing stock solutions, while ethanol can be utilized for moderate concentration preparations [7] [24].

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Dimethyl Sulfoxide5024.8
Ethanol209.92
WaterLimited<2

Stability Parameters

The stability profile of PF-04628935 requires specific storage conditions to maintain chemical integrity [1] [6] [7]. The compound demonstrates optimal stability when stored at minus twenty degrees Celsius under dry conditions [1] [6] [7]. At room temperature storage, the compound maintains acceptable stability for short-term handling and manipulation [1] [9].

Solution stability varies depending on the solvent system employed [24]. Stock solutions prepared in dimethyl sulfoxide exhibit reasonable stability when stored at minus twenty degrees Celsius, though repeated freeze-thaw cycles should be avoided to prevent potential degradation [24]. The compound classification indicates it belongs to storage class 11, designated for combustible solids [1].

Microanalytical data confirms the compound's stability under standard analytical conditions, with theoretical and found values showing excellent agreement for carbon (theoretical 58.11%, found 57.96%), hydrogen (theoretical 5.28%, found 5.28%), and nitrogen (theoretical 19.77%, found 19.8%) content [24].

Color and Physical State

PF-04628935 appears as a beige solid powder under standard atmospheric conditions [1] [7] [9] [24]. The compound exhibits a color range from white to beige, indicating minimal chromophoric character in the visible spectrum [1] [9]. The physical state remains consistent as a solid at room temperature, demonstrating thermal stability under normal handling conditions [7] [24].

High-performance liquid chromatography analysis confirms a purity level of at least 98%, with batch-specific analysis showing 99.1% purity [1] [7] [24]. The compound maintains its solid-state characteristics across typical laboratory temperature ranges, making it suitable for standard weighing and handling procedures [9].

Chemical Reactivity Under Various Conditions

The chemical reactivity of PF-04628935 is influenced by its multiple functional groups and heterocyclic systems [5]. The presence of the triazole ring system provides potential sites for coordination chemistry and hydrogen bonding interactions [3]. The chlorinated aromatic ring offers opportunities for nucleophilic aromatic substitution reactions under appropriate conditions [3] [5].

The spirocyclic framework contributes to the overall conformational rigidity of the molecule, potentially affecting its reactivity profile compared to more flexible analogs [5]. The methylimidazothiazole moiety introduces additional nitrogen and sulfur heteroatoms that may participate in coordination complexes or serve as hydrogen bond acceptors [3].

Under acidic conditions, the nitrogen atoms within the heterocyclic systems may undergo protonation, altering the compound's electronic distribution and solubility characteristics [24]. Basic conditions could potentially affect the stability of certain bonds within the molecular framework, particularly those adjacent to electron-withdrawing groups [24].

The compound demonstrates stability under standard analytical conditions, as evidenced by consistent nuclear magnetic resonance and mass spectrometry results [24]. However, exposure to extreme pH conditions or elevated temperatures for extended periods may lead to degradation pathways involving the more labile functional groups [24].

Spectroscopic Characterization Methods

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for PF-04628935 [24]. Proton nuclear magnetic resonance analysis reveals spectral patterns consistent with the proposed molecular structure, including characteristic chemical shifts for the various hydrogen environments within the molecule [24]. The heterocyclic protons, aromatic protons, and aliphatic protons each contribute distinct signals that enable structural verification [24].

High-performance liquid chromatography coupled with spectroscopic detection methods serves as the primary analytical technique for purity assessment [1] [7]. The chromatographic profile demonstrates a single major peak corresponding to the target compound, with retention time characteristics appropriate for the molecular size and polarity [1] [7].

Mass spectrometry analysis employs electrospray ionization or similar soft ionization techniques to generate molecular ion peaks without extensive fragmentation [24]. The resulting mass spectral data provides molecular weight confirmation and structural information through characteristic fragmentation patterns [24].

Infrared spectroscopy would be expected to show characteristic absorption bands corresponding to the various functional groups present, including carbon-hydrogen stretching vibrations, carbon-nitrogen stretching modes, and aromatic carbon-carbon stretching frequencies [43]. Ultraviolet-visible spectroscopy may reveal absorption maxima associated with the extended aromatic systems and heterocyclic chromophores [42] [44].

Synthetic Pathways and Reaction Mechanisms

The chemical compound PF-04628935 represents a sophisticated spirocyclic piperidine-azetidine inverse agonist of the ghrelin receptor, characterized by its complex molecular architecture and precise pharmacological activity [1]. The compound was developed through systematic medicinal chemistry optimization, employing an efficient three-step synthesis protocol that enabled rapid improvement of both potency and pharmacokinetic properties [1].

The primary synthetic pathway for PF-04628935 centers on the construction of the 2,7-diazaspiro[3.5]nonane core structure, which serves as the central scaffold for the molecule [1] [2] [3]. This spirocyclic framework is accessed through nitrile lithiation and alkylation chemistry, a methodology that provides excellent control over regioselectivity and stereochemistry [2] [3]. The lithiation-alkylation sequence involves the initial treatment of an appropriately substituted nitrile precursor with a strong lithium base, typically lithium diisopropylamide or lithium hexamethyldisilazide, under anhydrous conditions at low temperatures [2] [3].

The formation of the imidazo[2,1-b]thiazole moiety follows established heterocyclic chemistry protocols [4] [5] [6]. The synthesis begins with ethyl-2-aminothiazole-4-carboxylate, which undergoes cyclization with phenacyl bromide derivatives in ethanol under reflux conditions [4] [5]. This condensation reaction proceeds through an initial nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization to form the fused imidazo-thiazole ring system [4] [5]. The reaction mechanism involves dehydration and aromatization steps that establish the final heterocyclic architecture [5] [6].

The triazole component is introduced through copper-catalyzed azide-alkyne cycloaddition chemistry, commonly known as the "click" reaction [7] [8] [9]. This methodology involves the reaction of an organic azide with a terminal alkyne in the presence of copper sulfate and sodium ascorbate as the catalyst system [7] [9]. The mechanism proceeds through the formation of a copper-acetylide intermediate, followed by coordination of the azide and subsequent cyclization to yield the 1,2,3-triazole ring [7] [8] [9]. This approach provides excellent regioselectivity for the 1,4-disubstituted triazole product and proceeds under mild reaction conditions [9].

Key Intermediates in Synthesis Progression

The synthetic progression toward PF-04628935 involves several critical intermediates that must be prepared with high purity and characterized thoroughly before advancing to subsequent steps. The 2,7-diazaspiro[3.5]nonane core represents the most structurally complex intermediate, requiring careful attention to reaction conditions and purification protocols [2] [3].

The spirocyclic piperidine-azetidine scaffold synthesis begins with the preparation of protected amino nitrile starting materials [2] [3]. These intermediates undergo lithiation at the position alpha to the nitrile group, creating a stabilized carbanion that can be trapped with electrophilic alkylating agents [2]. The alkylation step must be conducted under strictly anhydrous conditions to prevent hydrolysis of the nitrile and to ensure high yields of the desired product [3].

The chlorinated benzyl triazole intermediate is prepared through a multi-step sequence beginning with the synthesis of the appropriate azide precursor [7] [8]. The azide formation typically involves diazotization of the corresponding aniline derivative followed by treatment with sodium azide [8] [9]. The subsequent click chemistry coupling with phenylacetylene provides the triazole ring system with excellent regioselectivity [7] [9]. The chlorine substituent serves as a handle for further functionalization through nucleophilic aromatic substitution reactions [7].

Purification and Isolation Techniques

The purification of PF-04628935 and its synthetic intermediates requires a combination of traditional and advanced chromatographic techniques to achieve the high purity levels necessary for pharmaceutical applications [10] [11] [12]. High Performance Liquid Chromatography serves as the primary analytical and preparative purification method, providing both quantitative purity determination and scalable separation capabilities [10] [12] [13].

Reversed-phase HPLC using C18 stationary phases has proven most effective for the purification of PF-04628935 [10] [12] [13]. The mobile phase composition typically employs gradient elution with water-acetonitrile or water-methanol systems, often with trifluoroacetic acid as a modifier to improve peak shape and resolution [11] [12]. The retention time and chromatographic behavior are influenced by the compound's amphiphilic nature, with the spirocyclic core providing hydrophobic character while the triazole and imidazo-thiazole moieties contribute polar interactions [12] [13].

Column chromatography on silica gel remains an important purification technique for synthetic intermediates, particularly during the early stages of the synthesis [4] [5]. The choice of eluent system depends on the polarity and functional group content of the specific intermediate being purified [5]. For the imidazo-thiazole intermediates, dichloromethane-methanol gradients have proven effective, while the spirocyclic intermediates often require ethyl acetate-hexane systems [4] [5].

Recrystallization techniques play a crucial role in obtaining high-purity crystalline material suitable for analytical characterization and formulation development [14] [15] [13]. The selection of appropriate recrystallization solvents requires careful consideration of solubility parameters and crystal habit formation [15] [13]. For PF-04628935, ethanol-water systems have been employed successfully, providing well-formed crystals with acceptable recovery yields [13].

Crystallization kinetics and thermodynamics become particularly important considerations during scale-up operations [14] [15]. The control of cooling rates, seeding protocols, and agitation conditions significantly influences crystal size distribution and polymorphic form [15]. Temperature programming and controlled addition of anti-solvent can be employed to optimize crystal quality and filtration characteristics [14].

Scale-up Considerations for Laboratory Production

The transition from laboratory-scale synthesis to larger production volumes presents numerous technical and engineering challenges that must be addressed systematically [14] [16] [15]. Heat transfer limitations become increasingly significant as reaction volumes increase, potentially leading to temperature gradients that affect reaction selectivity and yield [16] [17]. The implementation of advanced process control systems with real-time temperature monitoring and automated cooling becomes essential for maintaining reaction consistency [16].

Mass transfer and mixing efficiency require careful consideration during scale-up operations [16] [17]. The spirocyclic ring formation reactions are particularly sensitive to mixing conditions, as inadequate mass transfer can lead to incomplete conversion or formation of side products [16]. Computational fluid dynamics modeling can be employed to optimize impeller design and predict mixing patterns in larger reaction vessels [17].

Solvent recovery and recycling systems become economically important at larger scales [14] [15]. The synthesis of PF-04628935 employs various organic solvents including dimethylformamide, ethanol, and dichloromethane, which must be recovered and purified for reuse [14]. Distillation systems with appropriate fractionation capabilities are required to separate solvent mixtures and remove impurities [15].

Safety considerations become increasingly complex at larger scales, requiring comprehensive hazard assessment and implementation of appropriate engineering controls [16] [15]. The use of lithium reagents in the spirocycle formation requires special handling procedures for larger quantities, including inert atmosphere protection and emergency response protocols [16]. The triazole formation involves azide intermediates that require careful evaluation of explosion hazards and thermal stability [15].

Equipment material compatibility must be evaluated for all process streams and intermediates [14] [16]. The corrosive nature of some reagents, particularly the lithium bases and hydrochloric acid used in various steps, requires selection of appropriate materials of construction [16]. Stainless steel grades 316L or higher are typically required for equipment in contact with halogenated solvents and acidic conditions [14].

Quality Control and Analytical Verification Methods

Comprehensive analytical characterization is essential for ensuring the identity, purity, and quality of PF-04628935 throughout the synthetic process [10] [11] [12] [13]. High Performance Liquid Chromatography represents the primary quantitative analytical method, providing both purity determination and impurity profiling capabilities [10] [12] [13]. The HPLC method must be validated according to International Conference on Harmonisation guidelines, establishing parameters for linearity, accuracy, precision, specificity, and robustness [18] [19].

Nuclear Magnetic Resonance spectroscopy serves as the definitive method for structural confirmation and identity verification [13] [4] [5]. Both proton and carbon-13 NMR spectra must be acquired and interpreted to confirm the correct molecular structure [13]. The complex spirocyclic architecture of PF-04628935 produces characteristic splitting patterns and chemical shifts that serve as diagnostic features for identity confirmation [13] [4].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [13] [4] [5]. High-resolution mass spectrometry is particularly valuable for exact mass determination and molecular formula confirmation [4] [5]. The fragmentation patterns observed in tandem mass spectrometry experiments can provide additional structural confirmation and help identify potential impurities [5].

Microanalysis for carbon, hydrogen, and nitrogen content serves as an independent verification of molecular composition [13]. The theoretical elemental composition for PF-04628935 (carbon 58.11%, hydrogen 5.28%, nitrogen 19.77%) must be confirmed within acceptable analytical tolerances of ±0.4% [13]. Microanalysis is particularly valuable for detecting residual solvents or inorganic impurities that might not be evident in other analytical methods [13].

Process analytical technology implementation enables real-time monitoring of reaction progress and product formation [18] [19] [20]. In-line spectroscopic methods, including infrared and ultraviolet-visible spectroscopy, can provide continuous monitoring of key functional groups and chromophores [11] [12]. This approach enables optimization of reaction conditions and early detection of process deviations [19] [20].

Method validation protocols must be established for all analytical procedures according to pharmacopeial requirements [18] [19] [20]. Validation parameters including system suitability, linearity, range, accuracy, precision, specificity, detection limit, quantitation limit, and robustness must be determined experimentally [18] [19]. The analytical methods must demonstrate sufficient sensitivity and selectivity to detect and quantify process-related impurities and degradation products [19] [20].

Table 1: Chemical and Physical Properties of PF-04628935

PropertyValueReference
IUPAC Name1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone [21] [22] [23]
Molecular FormulaC24H26ClN7OS [21] [22] [23]
Molecular Weight (g/mol)496.03 [21] [22] [23]
CAS Number1383719-97-8 [21] [22] [23]
Physical AppearanceWhite to beige solid powder [10] [24] [13]
Purity (HPLC)≥98% [10] [24] [13]
Solubility in DMSO10-50 mg/mL [10] [24]
Solubility in Ethanol9.92-20 mg/mL [24] [25]
Storage Temperature-20°C [10] [24] [13]

Table 2: Key Synthetic Intermediates and Building Blocks

Intermediate/Building BlockFunction in SynthesisSynthetic ApproachReference
2,7-Diazaspiro[3.5]nonane coreCentral spirocyclic framework providing structural rigidityNitrile lithiation/alkylation chemistry [1] [2] [3]
2-Methylimidazo[2,1-b]thiazoleHeterocyclic component contributing to receptor bindingCyclization of aminothiazole derivatives [4] [5] [6]
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzyl chlorideAryl halide for nucleophilic substitution reactionsChlorination and triazole formation [7] [8] [9]
Spirocyclic piperidine-azetidine scaffoldCore pharmacophore for ghrelin receptor interactionThree-step efficient synthesis protocol [1]

Table 3: Analytical Methods and Quality Control Parameters

Analytical MethodPurposeAcceptance CriteriaReference
High Performance Liquid Chromatography (HPLC)Purity determination and quantitative analysis≥98% purity [10] [11] [12] [13]
Nuclear Magnetic Resonance (1H NMR)Structural confirmation and identity verificationConsistent with expected structure [13] [4] [5]
Mass SpectrometryMolecular weight confirmationConsistent with molecular formula [13]
Microanalysis (CHN)Elemental composition verificationWithin ±0.4% of theoretical values [13]

Table 4: Scale-up Considerations and Parameters

Scale-up ParameterLaboratory Scale ConsiderationsScale-up ChallengesMitigation StrategiesReference
Reaction Temperature ControlPrecise temperature control in small vesselsTemperature gradients in larger vesselsAdvanced process control systems [14] [16] [15]
Heat Transfer EfficiencyRapid heat dissipation in small volumesHeat removal limitations in bulk processesHeat exchanger design optimization [16] [17]
Mass Transfer and MixingEfficient stirring in small reaction vesselsNon-uniform mixing patternsComputational fluid dynamics modeling [16] [17]
Quality ConsistencyBatch-to-batch reproducibilityStatistical process control implementationIn-process monitoring and control [18] [19] [20]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Exact Mass

495.1608073 g/mol

Monoisotopic Mass

495.1608073 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024

Explore Compound Types